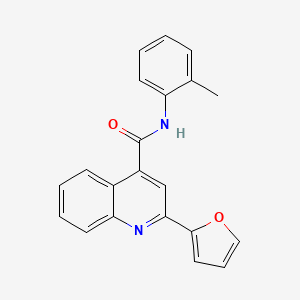![molecular formula C18H18N2O3 B5699549 5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMOMO and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMOMO is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DMOMO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DMOMO has been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
DMOMO has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMOMO has also been reported to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Additionally, DMOMO has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMOMO has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been reported to exhibit potent biological activities, making it a promising candidate for drug development. However, DMOMO has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are required to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on DMOMO. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are required to determine its toxicity and potential side effects in vivo. Overall, DMOMO is a promising compound that warrants further investigation for its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been achieved using various methods. One of the methods involves the reaction of 3,5-dimethylphenol, 4-methoxybenzohydrazide, and paraformaldehyde in the presence of sulfuric acid and acetic anhydride. Another method involves the reaction of 3,5-dimethylphenol, 4-methoxybenzohydrazide, and formaldehyde in the presence of acetic acid. Both methods have been reported to yield DMOMO with high purity.
Applications De Recherche Scientifique
DMOMO has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DMOMO has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DMOMO has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-8-13(2)10-16(9-12)22-11-17-19-18(20-23-17)14-4-6-15(21-3)7-5-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTFGAJFCWRBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)

![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)



![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)